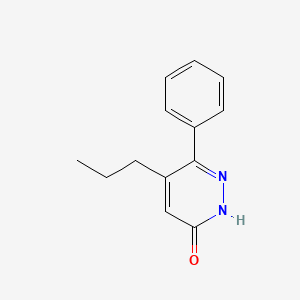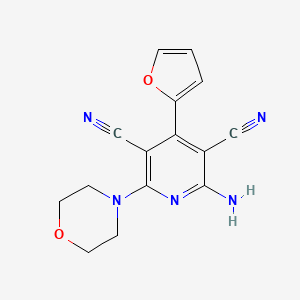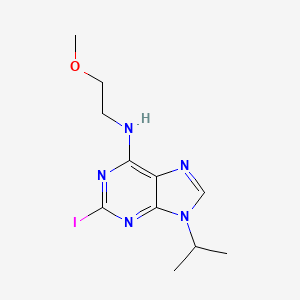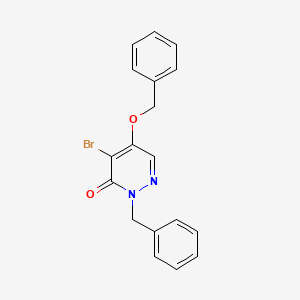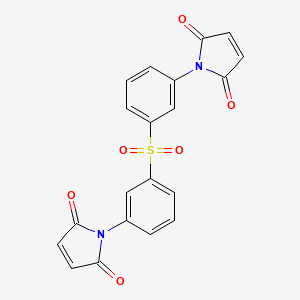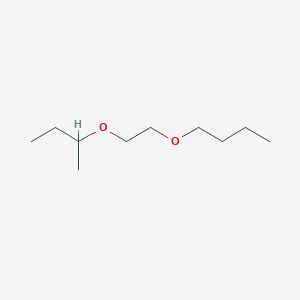
1-(2-(Sec-butoxy)ethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Sec-butoxy)ethoxy)butane is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butoxy)ethoxy)butane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. For this compound, the reaction would involve the reaction of sec-butyl bromide with sodium ethoxide, followed by the reaction of the resulting product with butyl bromide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of ethers like this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Sec-butoxy)ethoxy)butane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ether linkage, although this is less common due to the stability of ethers.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For substitution reactions, the products are typically other ethers or alcohols. Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids .
Scientific Research Applications
1-(2-(Sec-butoxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized as an additive in lubricants and as a plasticizer in polymer production
Mechanism of Action
The mechanism of action of 1-(2-(Sec-butoxy)ethoxy)butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction is facilitated by the electron-donating properties of the alkoxy groups, which stabilize the transition state and lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: A simpler ether with two ethyl groups.
Ethylene Glycol Dimethyl Ether: Contains two methoxy groups connected by an ethylene linkage.
Tetrahydrofuran: A cyclic ether with a five-membered ring structure.
Uniqueness
1-(2-(Sec-butoxy)ethoxy)butane is unique due to its combination of sec-butoxy and butoxy groups, which confer distinct physical and chemical properties. This compound’s structure allows for specific interactions in chemical reactions and applications that simpler ethers cannot achieve .
Properties
CAS No. |
185143-90-2 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(2-butan-2-yloxyethoxy)butane |
InChI |
InChI=1S/C10H22O2/c1-4-6-7-11-8-9-12-10(3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
VKXUIGHDZIGXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
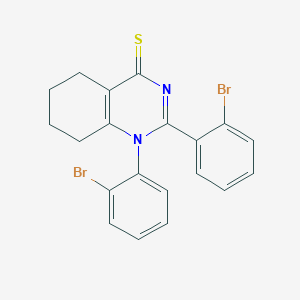
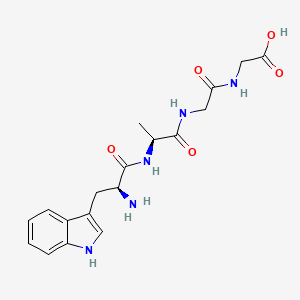
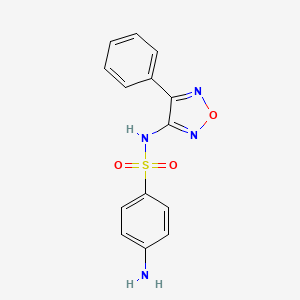
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
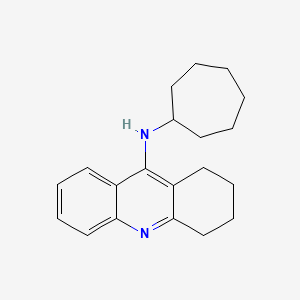
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
